5-Bromofuran-2-carbonyl chloride

CAS No.: 26726-16-9

Cat. No.: VC2337539

Molecular Formula: C5H2BrClO2

Molecular Weight: 209.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26726-16-9 |

|---|---|

| Molecular Formula | C5H2BrClO2 |

| Molecular Weight | 209.42 g/mol |

| IUPAC Name | 5-bromofuran-2-carbonyl chloride |

| Standard InChI | InChI=1S/C5H2BrClO2/c6-4-2-1-3(9-4)5(7)8/h1-2H |

| Standard InChI Key | QLVNUZPODFIOGC-UHFFFAOYSA-N |

| SMILES | C1=C(OC(=C1)Br)C(=O)Cl |

| Canonical SMILES | C1=C(OC(=C1)Br)C(=O)Cl |

Introduction

Chemical Structure and Properties

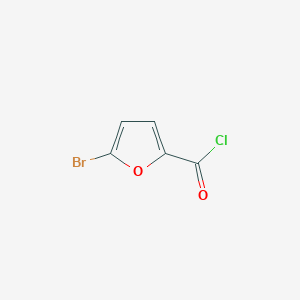

5-Bromofuran-2-carbonyl chloride has the molecular formula C5H2BrClO2 . This corresponds to a molecular weight of 209.42500 g/mol . The structure consists of a furan ring (a five-membered aromatic heterocycle containing an oxygen atom) with a bromine atom attached at the 5-position and a carbonyl chloride (COCl) group at the 2-position.

The structural characteristics of this compound can be summarized as follows:

-

Core structure: Furan ring (C4H4O)

-

Substituents: Bromine at C-5 position; carbonyl chloride at C-2 position

-

Functional groups: Acid chloride (carbonyl chloride)

-

Heteroatoms: Oxygen (in furan ring), bromine, and chlorine

Table 1: Basic Chemical Properties of 5-Bromofuran-2-carbonyl chloride

The acid chloride functional group is particularly noteworthy as it is highly reactive toward nucleophiles, making 5-Bromofuran-2-carbonyl chloride useful in various organic transformations. This reactivity is primarily due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon susceptible to nucleophilic attack.

Physical Properties

The physical properties of 5-Bromofuran-2-carbonyl chloride provide important information for handling, storage, and applications. From the available data, the compound has a melting point/freezing point range of 55-60°C . This relatively low melting point indicates that the compound exists as a solid at room temperature but may melt under mild heating conditions.

Table 2: Physical Properties of 5-Bromofuran-2-carbonyl chloride

| Property | Value | Reference |

|---|---|---|

| Melting/Freezing Point | 55-60°C | |

| Boiling Point | Not Available | |

| Density | Not Available | |

| Flash Point | Not Available | |

| Appearance | Not Available | |

| Solubility in Water | Not Available | |

| pH | Not Available |

Like many acid chlorides, 5-Bromofuran-2-carbonyl chloride is expected to be moisture-sensitive due to the reactivity of the carbonyl chloride group with water, which can lead to hydrolysis forming the corresponding carboxylic acid. This characteristic necessitates careful handling and storage conditions to maintain the compound's integrity.

The recommended storage temperature of 2-8°C further suggests the compound may be prone to degradation at higher temperatures, which is consistent with the reactive nature of acid chlorides.

| Application Type | Reaction Type | Potential Products |

|---|---|---|

| Acylation | Nucleophilic substitution with amines | Furan carboxamides |

| Acylation | Nucleophilic substitution with alcohols | Furan carboxylic esters |

| Cross-coupling | Palladium-catalyzed coupling reactions | Functionalized furan derivatives |

| Carbonylation | Various carbonylation reactions | Complex carbonyl-containing compounds |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume